

Spectral Analysis of 4-(4-Bromobutyl)morpholine Hydrobromide: A Technical Guide

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Compound of Interest

Compound Name: 4-(4-Bromobutyl)morpholine
hydrobromide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical analysis of the expected spectral data for **4-(4-Bromobutyl)morpholine hydrobromide** ($C_8H_{17}Br_2NO$), a compound of interest in synthetic organic chemistry and drug discovery.[1] As a quaternary ammonium salt, its structure presents unique spectroscopic features that are crucial for its characterization and quality control.[1] This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established spectroscopic principles and data from analogous structures.

The Structure Under Investigation

4-(4-Bromobutyl)morpholine hydrobromide is comprised of a morpholine ring N-substituted with a four-carbon butyl chain terminating in a bromine atom. The hydrobromide salt form results from the protonation of the morpholine nitrogen.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For **4-(4-Bromobutyl)morpholine hydrobromide**, both 1H and ^{13}C NMR will

provide a detailed map of the carbon-hydrogen framework.

Predicted ^1H NMR Spectral Data

The proton NMR spectrum is anticipated to reveal distinct signals for the protons of the morpholine ring and the bromobutyl chain. The protonation of the nitrogen atom by hydrobromic acid will cause a significant downfield shift of the adjacent protons.

Table 1: Predicted ^1H NMR Chemical Shifts (ppm)

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H-2', H-6' (Morpholine, CH ₂ -N ⁺)	~3.8 - 4.2	t	4H
H-3', H-5' (Morpholine, CH ₂ -O)	~3.6 - 4.0	t	4H
H-1 (Butyl, N ⁺ -CH ₂)	~3.3 - 3.6	t	2H
H-4 (Butyl, CH ₂ -Br)	~3.4	t	2H
H-2, H-3 (Butyl, -CH ₂ -CH ₂ -)	~1.8 - 2.2	m	4H
N ⁺ -H	Variable (broad)	s	1H

Causality Behind Predicted Shifts:

- Morpholine Ring Protons:** In neutral morpholine, the protons adjacent to the nitrogen (H-2', H-6') and oxygen (H-3', H-5') typically appear at different chemical shifts.^{[2][3]} However, in the hydrobromide salt, the strong electron-withdrawing effect of the positively charged nitrogen will deshield the adjacent protons (H-2', H-6'), causing them to resonate at a lower field.
- Bromobutyl Chain Protons:** The methylene group attached to the bromine (H-4) is expected to be downfield due to the electronegativity of the bromine atom.^[4] Similarly, the methylene group attached to the positively charged nitrogen (H-1) will also experience a significant

downfield shift. The central methylene groups (H-2, H-3) will appear as a multiplet in the more upfield region.[5]

- N⁺-H Proton: The proton on the nitrogen will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon	Predicted Chemical Shift (δ , ppm)
C-2', C-6' (Morpholine, C-N ⁺)	~50 - 55
C-3', C-5' (Morpholine, C-O)	~65 - 70
C-1 (Butyl, N ⁺ -C)	~58 - 62
C-4 (Butyl, C-Br)	~32 - 36
C-2 (Butyl)	~28 - 32
C-3 (Butyl)	~23 - 27

Causality Behind Predicted Shifts:

- Morpholine Ring Carbons: The carbons adjacent to the oxygen (C-3', C-5') are expected to be the most downfield due to the high electronegativity of oxygen.[6][7] The carbons next to the protonated nitrogen (C-2', C-6') will also be shifted downfield.
- Bromobutyl Chain Carbons: The carbon attached to the bromine (C-4) will be significantly downfield compared to a simple alkane chain.[5] The carbon attached to the nitrogen (C-1) will also be downfield. The other two carbons in the chain will have chemical shifts typical for aliphatic carbons.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring NMR spectra for **4-(4-Bromobutyl)morpholine hydrobromide** would involve the following steps:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as it can influence the chemical shifts, especially of exchangeable protons like N⁺-H.
- **Instrument Setup:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
- **¹H NMR Acquisition:** Acquire a standard one-dimensional ¹H NMR spectrum.
- **¹³C NMR Acquisition:** Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
- **2D NMR (Optional):** For unambiguous assignment of all signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

Diagram: NMR Experimental Workflow

Caption: A generalized workflow for acquiring and analyzing NMR data.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of **4-(4-Bromobutyl)morpholine hydrobromide** is expected to show characteristic absorption bands for the N⁺-H, C-H, C-O, C-N, and C-Br bonds.

Table 3: Predicted IR Absorption Bands (cm⁻¹)

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
N ⁺ -H stretch	2400 - 2800	Broad, Strong
C-H stretch (aliphatic)	2850 - 3000	Strong
C-O stretch (ether)	1050 - 1150	Strong
C-N stretch	1100 - 1300	Medium
C-Br stretch	500 - 600	Medium

Causality Behind Predicted Absorptions:

- N⁺-H Stretch: The broad and strong absorption in the 2400-2800 cm⁻¹ region is a hallmark of a secondary amine salt.[8]
- C-H Stretch: The strong bands between 2850 and 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the methylene groups in the morpholine ring and the butyl chain.[9][10]
- C-O Stretch: A strong absorption band is expected for the C-O-C stretching vibration of the ether linkage in the morpholine ring.[11][12]
- C-N and C-Br Stretches: The C-N and C-Br stretching vibrations are expected to appear in the fingerprint region of the spectrum.

Experimental Protocol for IR Data Acquisition

- Sample Preparation: The spectrum can be obtained using the KBr (potassium bromide) pellet method or as a mull (e.g., Nujol). For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet.
- Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the pure KBr pellet or the mulling agent is recorded first and then subtracted from the sample spectrum.

Diagram: IR Spectroscopy Workflow

Caption: A simplified workflow for obtaining an FTIR spectrum using the KBr pellet method.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the ions of the compound, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrum

For **4-(4-Bromobutyl)morpholine hydrobromide**, an electrospray ionization (ESI) source in positive ion mode would be most suitable. The spectrum is expected to show the molecular ion of the free base, 4-(4-Bromobutyl)morpholine.

Table 4: Predicted Key Ions in the Mass Spectrum (ESI+)

Ion	Predicted m/z	Interpretation
$[M+H]^+$	222/224	Molecular ion of the free base with isotopic pattern for one bromine atom.
$[M-Br]^+$	142	Loss of a bromine radical from the molecular ion.
$[C_4H_8NO]^+$	86	Fragmentation of the butyl chain, leaving the morpholine ring.

Causality Behind Predicted Fragmentation:

- **Molecular Ion:** In ESI-MS, the hydrobromide salt will dissociate, and the free base will be protonated to give the $[M+H]^+$ ion. The characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio) will result in two peaks of nearly equal intensity separated by 2 m/z units.[\[13\]](#)[\[14\]](#)
- **Fragmentation:** The C-Br bond is relatively weak and can undergo cleavage to lose a bromine radical. Further fragmentation can occur within the butyl chain or the morpholine ring.

Experimental Protocol for MS Data Acquisition

- **Sample Preparation:** A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.
- **Data Acquisition:** The solution is introduced into the mass spectrometer via an ESI source. The analysis is performed in positive ion mode. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) can be used to obtain accurate mass measurements for elemental composition determination.

Diagram: ESI-MS Workflow

Caption: A general workflow for acquiring and interpreting an ESI mass spectrum.

Conclusion

This technical guide provides a comprehensive overview of the predicted NMR, IR, and MS spectral data for **4-(4-Bromobutyl)morpholine hydrobromide**. The interpretations are based on fundamental spectroscopic principles and data from structurally related compounds. While these predictions serve as a valuable reference for researchers, it is imperative to confirm them with experimental data for unequivocal structure elucidation and characterization.

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